molecular formula C26H24ClN3O3S B11595598 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide

Cat. No.: B11595598
M. Wt: 494.0 g/mol
InChI Key: CPWVUWYNAQKQEO-UHFFFAOYSA-N
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Description

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzyl group, a phenyl group, and an ethoxyphenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the core imidazolidinone structure. The process may include:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinone core.

    Addition of the Phenyl and Ethoxyphenyl Groups: These groups can be added through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Thiazolidinones: Compounds with a thiazolidine ring structure.

    Phenylacetamides: Compounds with a phenyl group attached to an acetamide moiety.

Uniqueness

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O3S/c1-2-33-21-13-8-10-19(15-21)28-24(31)16-23-25(32)30(20-11-4-3-5-12-20)26(34)29(23)17-18-9-6-7-14-22(18)27/h3-15,23H,2,16-17H2,1H3,(H,28,31)

InChI Key

CPWVUWYNAQKQEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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